molecular formula C17H15F2N5O B2539074 5-amino-1-(3-fluorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 902557-10-2

5-amino-1-(3-fluorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2539074
CAS No.: 902557-10-2
M. Wt: 343.338
InChI Key: ZOPMKFPOEMKWHD-UHFFFAOYSA-N
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Description

5-amino-1-(3-fluorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(3-fluorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Introduction of Fluorobenzyl Groups: The fluorobenzyl groups can be introduced via nucleophilic substitution reactions.

    Amidation: The carboxamide group is introduced through an amidation reaction, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, compounds like 5-amino-1-(3-fluorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide are investigated for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry

In the industrial sector, such compounds can be used in the development of new materials or as intermediates in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 5-amino-1-(3-fluorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active site of enzymes, inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-(3-chlorobenzyl)-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-amino-1-(3-methylbenzyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

The presence of fluorine atoms in 5-amino-1-(3-fluorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide can enhance its biological activity and metabolic stability compared to similar compounds with different substituents.

Properties

IUPAC Name

5-amino-1-[(3-fluorophenyl)methyl]-N-[(4-fluorophenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N5O/c18-13-6-4-11(5-7-13)9-21-17(25)15-16(20)24(23-22-15)10-12-2-1-3-14(19)8-12/h1-8H,9-10,20H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPMKFPOEMKWHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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